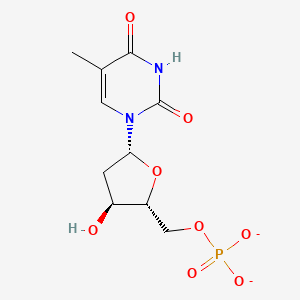

Thymidine 5'-monophosphate

描述

Fundamental Role in Deoxyribonucleic Acid Metabolism

Thymidine (B127349) 5'-monophosphate is a critical precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA. baseclick.eu The synthesis of DNA cannot proceed without an adequate supply of dTTP, making the metabolic pathways that produce dTMP of fundamental importance for cell division and proliferation. baseclick.euwikipedia.org

The primary route for dTMP synthesis is the de novo pathway, which involves the methylation of deoxyuridine monophosphate (dUMP). wikipedia.org This reaction is catalyzed by the enzyme thymidylate synthase (TS), which utilizes N5,N10-methylenetetrahydrofolate as the methyl donor. wikipedia.org This process is the sole de novo source for dTMP production. wikipedia.org

Alternatively, dTMP can be generated through the salvage pathway, which recycles thymidine from the breakdown of DNA. wikipedia.org In this pathway, the enzyme thymidine kinase phosphorylates thymidine to form dTMP. baseclick.euwikipedia.org

The availability of dTMP is a critical factor in maintaining the integrity of the genome. Insufficient levels of dTMP can lead to an imbalance in the pool of deoxyribonucleotide triphosphates (dNTPs), which can cause DNA damage and mutations. baseclick.euwikipedia.org

Position within the Nucleotide Metabolic Network

Thymidine 5'-monophosphate occupies a central position at the crossroads of pyrimidine (B1678525) nucleotide metabolism, linking both de novo synthesis and salvage pathways to the production of dTTP for DNA replication.

The metabolic network leading to and from dTMP involves several key enzymes and intermediates. The de novo pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) and proceeds through a series of reactions to produce uridine (B1682114) monophosphate (UMP). UMP is then phosphorylated to uridine diphosphate (B83284) (UDP), which is subsequently reduced to deoxyuridine diphosphate (dUDP) by ribonucleotide reductase. nih.gov dUDP can then be dephosphorylated to dUMP, the direct precursor for dTMP synthesis by thymidylate synthase. wikipedia.orgyoutube.com

Once formed, dTMP is phosphorylated to deoxythymidine diphosphate (dTDP) by the enzyme thymidylate kinase. nih.govtaylorandfrancis.comnih.gov This is a crucial step, as thymidylate kinase is situated at the junction of both the de novo and salvage pathways. taylorandfrancis.com Finally, nucleoside-diphosphate kinase catalyzes the phosphorylation of dTDP to dTTP, which can then be incorporated into DNA by DNA polymerase. nih.govtaylorandfrancis.com

The regulation of this network is complex. For instance, the activity of thymidylate synthetase is influenced by the cell cycle, with low activity during the lag phase and a significant increase before the log phase of cell growth. scispace.com Furthermore, the enzyme can be inhibited by its product, dTTP, creating a feedback loop that helps to maintain a balanced nucleotide pool. scispace.com

The intricate network of enzymes and intermediates involved in dTMP metabolism is summarized in the following data tables.

Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. wikipedia.org | De Novo |

| Thymidine Kinase (TK) | Phosphorylates thymidine to dTMP. baseclick.euwikipedia.org | Salvage |

| Thymidylate Kinase (TMPK) | Phosphorylates dTMP to dTDP. nih.govtaylorandfrancis.com | Common |

| Nucleoside-Diphosphate Kinase (NDK) | Phosphorylates dTDP to dTTP. nih.govtaylorandfrancis.com | Common |

Key Intermediates in this compound Metabolism

| Intermediate | Abbreviation | Role |

|---|---|---|

| Deoxyuridine Monophosphate | dUMP | Precursor to dTMP in the de novo pathway. wikipedia.org |

| Deoxythymidine Diphosphate | dTDP | Product of dTMP phosphorylation. nih.govtaylorandfrancis.com |

| Deoxythymidine Triphosphate | dTTP | The final building block for DNA synthesis. baseclick.eu |

Table of Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-deoxyadenosine |

| 5-fluoro-2′-deoxyuridine |

| 5-fluorodeoxyuridine monophosphate |

| 5-fluorouracil (B62378) |

| 5-methyluridine |

| Actinomycin D |

| Adenosine (B11128) triphosphate |

| Azidothymidine |

| Bromodeoxyuridine |

| Capecitabine |

| Carbamoyl aspartate |

| Carbamoyl phosphate |

| Ceramide-1-phosphate |

| Cytidine-5′-diphosphate-diacylglycerol |

| Deoxyadenosine |

| Deoxyadenosine triphosphate |

| Deoxycytidine triphosphatase |

| Deoxyribose-1-phosphate |

| Deoxythymidine |

| Deoxythymidine diphosphate |

| Deoxythymidine monophosphate |

| Deoxythymidine triphosphate |

| Deoxyuridine |

| Deoxyuridine diphosphate |

| Deoxyuridine monophosphate |

| Deoxyuridine triphosphatase |

| Dihydrofolate |

| Dihydroorotate |

| Doxorubicin |

| Ethynyl deoxyuridine |

| Fluorothymidine |

| Folinic acid |

| Glycine |

| Guanine |

| Leucovorin |

| Methionine |

| Methotrexate |

| N-acylsphingosine |

| Orotidine-5-monophosphate |

| Phosphatidylcholine |

| Phosphatidylglycerol |

| Puromycin |

| Raltitrexed (B1684501) |

| Serine |

| Sphingomyelin |

| Stavudine |

| Tetrahydrofolate |

| Thymine (B56734) |

| Thymine deoxyriboside |

| Uridine |

| Uridine diphosphate |

| Uridine monophosphate |

| Uridine triphosphate |

Structure

3D Structure

属性

分子式 |

C10H13N2O8P-2 |

|---|---|

分子量 |

320.19 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/p-2/t6-,7+,8+/m0/s1 |

InChI 键 |

GYOZYWVXFNDGLU-XLPZGREQSA-L |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

手性 SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O |

规范 SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |

序列 |

T |

同义词 |

Acid, Thymidylic Acids, Thymidylic Deoxythymidylate DTMP Monophosphate, Thymidine Thymidine Monophosphate Thymidylic Acid Thymidylic Acids TMP |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Thymidine 5 Monophosphate

De Novo Thymidylate Synthesis

The de novo synthesis of dTMP is a fundamental metabolic process that ensures the availability of thymine (B56734), one of the four canonical bases of DNA. mdpi.com This pathway catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to form dTMP. taylorandfrancis.commdpi.com Two distinct and evolutionarily unrelated enzymes, thymidylate synthase (ThyA) and flavin-dependent thymidylate synthase (ThyX), can carry out this crucial reaction. nih.govnih.govproteopedia.org

Classical Thymidylate Synthase (ThyA)-Dependent Pathway

The ThyA-dependent pathway is the classical and most well-understood mechanism for dTMP synthesis. nih.gov It is the primary pathway in eukaryotes, including humans, and many bacteria. nih.govnih.gov The enzyme thymidylate synthase, encoded by the thyA gene, is central to this process. nih.govnih.gov

Substrate Utilization and Cofactor Requirements (e.g., 5,10-Methylenetetrahydrofolate)

The synthesis of dTMP via the ThyA pathway requires two primary substrates: deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate (CH2H4folate). nih.govnih.govresearchgate.net CH2H4folate serves as the donor of the one-carbon methyl group that is transferred to dUMP. nih.govresearchgate.netnih.gov This cofactor is generated from tetrahydrofolate (THF) through the action of serine hydroxymethyltransferase (SHMT), which utilizes serine as the one-carbon source. nih.govcambridge.org The reaction is dependent on the availability of reduced folates, and the regeneration of THF from dihydrofolate (DHF), a byproduct of the reaction, is crucial for sustaining dTMP synthesis. nih.govresearchgate.net This regeneration is catalyzed by dihydrofolate reductase (DHFR) in an NADPH-dependent reaction. nih.govnih.gov

Reaction Stoichiometry and Product Formation

dUMP + 5,10-methylenetetrahydrofolate → dTMP + dihydrofolate wikipedia.orguniprot.org

In this reaction, dUMP is methylated at the C5 position of its uracil (B121893) ring to form dTMP. wikipedia.org Concurrently, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF). nih.govwikipedia.org The formation of DHF necessitates its reduction back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR) to maintain the cellular pool of reduced folates for continued dTMP synthesis and other one-carbon transfer reactions. pnas.orgnih.gov The balanced supply of dTMP is essential for normal DNA replication, and disruptions in this pathway can lead to genetic and biological abnormalities. wikipedia.org

Flavin-Dependent Thymidylate Synthase (ThyX) Pathway

An alternative pathway for de novo dTMP synthesis exists, which is dependent on a different enzyme, the flavin-dependent thymidylate synthase (ThyX). nih.govnih.gov This pathway is found in many microorganisms, including several human pathogens, but is absent in humans. nih.govnih.gov The thyX gene encodes this enzyme, which is structurally and mechanistically distinct from ThyA. nih.govnih.gov

Distinct Catalytic Mechanism and Cofactor Dependence (e.g., FAD)

The proposed mechanism suggests that a hydride equivalent is transferred from the reduced flavin cofactor directly to the uracil ring of dUMP. nih.gov This is followed by an isomerization to form the final product, dTMP. nih.gov Unlike the ThyA pathway, which produces dihydrofolate (DHF), the ThyX-catalyzed reaction directly generates tetrahydrofolate (THF). nih.govnih.gov This key difference implies that organisms solely relying on ThyX may have a reduced dependency on dihydrofolate reductase (DHFR) activity for folate regeneration. nih.gov

Phylogenetic Distribution and Evolutionary Significance

The distribution of ThyA and ThyX enzymes across the domains of life is largely mutually exclusive, with most organisms possessing either the thyA or the thyX gene. nih.gov However, some organisms, particularly certain bacteria like Mycobacterium tuberculosis, encode both enzymes. nih.govmicrobiologyresearch.org The presence of both genes in a single organism is thought to represent a possible transitional stage in lateral gene transfer and subsequent gene loss. nih.gov

The evolutionary history of these two enzymes is distinct, suggesting they arose independently to perform the same essential function. nih.gov ThyA is prevalent in eukaryotes and a large number of bacteria. nih.gov In contrast, ThyX is common among archaea and certain eubacteria, including several pathogenic species. nih.gov The sporadic distribution of both enzymes within the three domains of life points to multiple instances of nonhomologous lateral gene transfer throughout evolution. nih.gov The unique mechanism of ThyX and its absence in humans make it an attractive target for the development of novel antibacterial drugs. nih.govnih.gov

Interconnections with the Folate Cycle

The de novo synthesis of dTMP is intricately linked to the folate cycle. medlink.comnih.gov This metabolic network is crucial for providing the one-carbon units necessary for the synthesis of various biomolecules, including purines and dTMP. nih.gov In the final step of de novo dTMP synthesis, the enzyme thymidylate synthase (TYMS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. nih.govchegg.com This reaction requires the cofactor N5,N10-methylenetetrahydrofolate, which is a derivative of folate. nih.govdrugbank.com

During this reaction, N5,N10-methylenetetrahydrofolate donates a methyl group and is simultaneously oxidized to dihydrofolate (DHF). nih.gov For the synthesis of dTMP to continue, DHF must be reduced back to tetrahydrofolate (THF), a reaction catalyzed by the enzyme dihydrofolate reductase (DHFR). nih.gov THF is then converted back to N5,N10-methylenetetrahydrofolate, completing the cycle. nih.govmdpi.com This cyclic process ensures a continuous supply of the necessary cofactor for dTMP production. medlink.com The folate cycle's direct involvement in providing the methyl group for dUMP conversion highlights its critical role in DNA biosynthesis. medlink.comnih.gov

Thymidine (B127349) Salvage Pathway

The thymidine salvage pathway is a crucial mechanism for recycling thymidine, a nucleoside released during the breakdown of DNA. wikipedia.org This pathway is particularly important in cells that are rapidly dividing or in tissues that have a limited capacity for de novo synthesis. wikipedia.org By salvaging thymidine, cells can efficiently produce dTMP, which is essential for DNA synthesis and repair. dermatoljournal.comfiveable.me This pathway is energetically more favorable than the de novo pathway. dermatoljournal.com

Enzymatic Phosphorylation by Thymidine Kinase

The key enzyme in the thymidine salvage pathway is thymidine kinase (TK). ebi.ac.uknih.gov Specifically, the cytosolic form, thymidine kinase 1 (TK1), plays a pivotal role. nih.govdivitum.com TK1 catalyzes the phosphorylation of thymidine to thymidine 5'-monophosphate (dTMP). wikipedia.orgfiveable.mebrainly.com This reaction involves the transfer of a phosphate (B84403) group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the thymidine molecule. ebi.ac.ukwikipedia.org

The activity of TK1 is tightly regulated and is most prominent during the S phase of the cell cycle, when DNA replication occurs. divitum.com This ensures that dTMP is produced when it is most needed for the synthesis of new DNA strands. divitum.com The phosphorylation of thymidine by TK1 is the first and rate-limiting step in the salvage pathway, committing the salvaged thymidine to the nucleotide pool. dermatoljournal.com Following this initial phosphorylation, dTMP is further phosphorylated by other kinases to form deoxythymidine diphosphate (B83284) (dTDP) and subsequently deoxythymidine triphosphate (dTTP), the immediate precursor for DNA synthesis. brainly.comwikipedia.orgwikipedia.org

Role in Nucleotide Pool Maintenance

The thymidine salvage pathway, through the action of thymidine kinase, plays a significant role in maintaining the intracellular pool of nucleotides, particularly the balance of deoxyribonucleoside triphosphates (dNTPs). nih.gov A balanced supply of all four dNTPs (dATP, dGTP, dCTP, and dTTP) is critical for the fidelity of DNA replication and repair. nih.gov

The salvage pathway allows cells to supplement the dNTP pool, especially under conditions of high demand or when the de novo pathway is insufficient or impaired. nih.gov For instance, in some tissues, the de novo synthesis pathway may be less active, making the salvage pathway the primary source of dTMP. wikipedia.org Furthermore, the salvage of thymidine can help to correct imbalances in the dNTP pool. nih.gov For example, an excess of thymidine can lead to an increase in dTTP levels, which can allosterically inhibit ribonucleotide reductase, the enzyme responsible for the synthesis of other deoxynucleotides. nih.gov The salvage pathway, therefore, contributes to the intricate regulation of nucleotide metabolism, ensuring that the building blocks for DNA are available in the correct proportions. nih.gov

Enzymology and Molecular Mechanisms of Thymidine 5 Monophosphate Interconversion

Thymidylate Synthase (TS) Mechanistic Studies

Thymidylate synthase (TS) catalyzes the conversion of dUMP to dTMP, a fundamental step in DNA biosynthesis. wikipedia.org This enzyme is a well-established target for cancer chemotherapy. nih.gov

Detailed Catalytic Steps of ThyA

The catalytic mechanism of ThyA is a well-studied, multi-step process involving the reductive methylation of dUMP. nih.govnih.gov The cofactor N5,N10-methylenetetrahydrofolate (CH2H4folate) serves as both the donor of a one-carbon unit and the reductant. nih.govebi.ac.uk

The key steps in the ThyA catalytic cycle are:

Nucleophilic Attack: A conserved cysteine residue in the active site initiates a Michael addition to the C6 position of the dUMP uracil (B121893) ring. ebi.ac.uknih.gov This forms a covalent bond between the enzyme and the substrate. wikipedia.orgnih.gov

Intermediate Formation: The resulting enolate attacks the iminium cation form of CH2H4folate. nih.gov

Tetrahydrofolate Elimination: Tetrahydrofolate (H4folate) is eliminated. nih.gov

Hydride Transfer: A hydride is transferred from the H4folate to yield dTMP and dihydrofolate (H2folate). nih.gov

Unconventional Catalysis of ThyX

The flavin-dependent thymidylate synthase (FDTS), ThyX, employs a catalytic mechanism that is fundamentally different from that of ThyA. nih.govnih.govuiowa.edu Notably, it does not involve a covalent enzyme-substrate intermediate. nih.govuiowa.edu Instead, ThyX utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov

The proposed mechanism for ThyX involves:

Hydride Transfer: A hydride equivalent is transferred from the reduced flavin cofactor (FADH2) to the C6 position of dUMP. nih.gov

Enolate Attack: The resulting enolate attacks the methylene (B1212753) of CH2H4folate. nih.gov

Isomerization: An exocyclic methylene intermediate is formed, which then isomerizes to produce dTMP. nih.gov

Recent studies have identified a 5-hydroxymethyl-dUMP (5hmdUMP) as a trapped intermediate during ThyX catalysis. nih.gov

Substrate and Product Binding Dynamics

The binding of substrates and the release of products in thymidylate synthase are dynamic processes involving conformational changes. In human TS (hTS), the binding of the nucleotide substrate dUMP exhibits positive cooperativity. elifesciences.orgproquest.com

Crystal structures of E. coli TS suggest that cofactor binding alone can induce a conformational change, making the dUMP binding site accessible. nih.gov This implies that dUMP might enter the active site after the cofactor is already bound. nih.gov In contrast, other studies on bacterial TS suggest that the enzyme binds two molecules of both dUMP and the cofactor without significant cooperativity. nih.gov

The binding of dUMP to ThyX involves the stacking of its pyrimidine (B1678525) ring against the isoalloxazine ring of the FAD cofactor. nih.gov This interaction is a key feature of the ThyX active site. nih.gov

Allosteric Regulation and Conformational Transitions

Human thymidylate synthase (hTS) activity is subject to allosteric regulation, which involves conformational changes between active and inactive states. nih.govnih.gov These transitions are influenced by the binding of ligands. nih.gov

NMR studies have revealed that the apo (unbound) form of hTS exists in a dynamic equilibrium, with a small population in an inactive conformation. elifesciences.orgproquest.com The binding of dUMP leads to a rigidification of the enzyme, which is thought to be responsible for the observed entropically-driven positive cooperativity. elifesciences.orgproquest.com This rigidification is absent when the product, dTMP, binds. elifesciences.org

An allosteric binding site has been identified in the dimer interface of hTS, suggesting a potential mechanism for regulating the enzyme's conformational state. nih.gov The binding of allosteric inhibitors, such as 1,3-propanediphosphonic acid (PDPA), can stabilize an inactive conformation of a loop region (residues 181-197), leading to inhibition. nih.govnih.gov

Thymidylate Kinase (TMPK) Enzymatic Activity

Thymidylate kinase (TMPK) is a crucial enzyme that catalyzes the phosphorylation of dTMP to deoxythymidine diphosphate (B83284) (dTDP), a necessary step for the synthesis of deoxythymidine triphosphate (dTTP) and subsequent DNA replication. uniprot.org

Substrate Specificity and Phosphorylation Mechanism

TMPK exhibits specificity for its substrates. Human TMPK, for instance, has a narrow substrate specificity and does not efficiently phosphorylate other nucleoside monophosphates. tandfonline.com The enzyme utilizes ATP as the preferred phosphoryl donor. uniprot.org

The binding of the thymine (B56734) base of dTMP in human TMPK is sterically constrained, which disfavors the binding of purine (B94841) bases and cytosine. researchgate.net The methyl group at the C5 position of the uracil ring does not appear to form significant interactions with the enzyme, explaining why dUMP can also serve as an efficient substrate. researchgate.net

Some viral and parasitic TMPKs show broader substrate tolerance. For example, vaccinia virus TMPK can phosphorylate dTMP, dUMP, and even dGMP. nih.gov Plasmodium falciparum TMPK can also bind both dTMP and dGMP, although dGMP is unable to displace bound dTMP. nih.gov This suggests that pyrimidine-based inhibitors might be more effective competitors for the active site. nih.gov

The catalytic activity of some TMPKs can be influenced by conformational changes induced by ligand binding. In vaccinia virus TMPK, the binding of ADP enhances the affinity for dTMP and its analogs. nih.gov

Regulatory Aspects of TMPK Function

Thymidylate kinase (TMPK), also known as dTMP kinase, is a critical enzyme in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. wikipedia.orguniprot.org The enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). wikipedia.orguniprot.org Given its pivotal role, the function of TMPK is tightly regulated to coincide with the cell's demand for DNA replication.

The expression and activity of human TMPK are closely linked to cell cycle progression. wikipedia.org Both mRNA levels and enzyme activity see a significant increase as cells move into the S phase, the period of active DNA synthesis. wikipedia.org This regulation ensures that the building blocks for DNA are available when needed. Following cell division, the stability of the TMPK protein decreases, leading to its rapid removal from the newly formed G1 cells. nih.gov This cell cycle-dependent proteolysis is mediated by the anaphase-promoting complex/cyclosome (APC/C), which recognizes specific sequence motifs on TMPK and targets it for degradation. tandfonline.com

Studies in various organisms have highlighted this pronounced regulation. In Saccharomyces cerevisiae, the cell cycle mutant cdc8 was instrumental in understanding the function of TMPK, revealing its essential role for in vivo DNA synthesis. wikipedia.orgnih.gov In the green alga Acetabularia, TMPK activity markedly increases at the start of the generative phase, a process shown to be due to de novo protein synthesis. biologists.com Interestingly, this regulation occurs even in the absence of the nucleus, suggesting that the mRNA for TMPK is stable and its translation is controlled by cytoplasmic signals. biologists.com

In addition to cell cycle controls, TMPK activity can be influenced by the presence of other molecules. For instance, the Plasmodium falciparum TMPK is inhibited by deoxyguanosine (dG), deoxythymidine (dT), and the antiretroviral drug azidothymidine (AZT). uniprot.org

It is worth noting that while multiple isoforms of TMPK mRNA exist, only isoform 1 is the well-characterized and dominantly active enzyme. tandfonline.comnih.gov Other isoforms, such as isoform 6, have been identified but show minimal enzymatic activity and are unlikely to contribute significantly to dTTP synthesis, though a regulatory role cannot be excluded. tandfonline.comnih.govslu.se

Table 1: Regulatory Mechanisms of Thymidylate Kinase (TMPK)

| Regulatory Mechanism | Description | Key Factors | Organism/System |

| Cell Cycle Regulation | Enzyme levels and activity are highest during the S phase of the cell cycle to support DNA replication. | APC/C-mediated proteolysis | Human cells nih.govtandfonline.com |

| Transcriptional/Translational Control | mRNA levels and the rate of protein synthesis increase just before the S-phase. | Cell cycle signals | Human cells, Saccharomyces cerevisiae wikipedia.orgnih.gov |

| Cytoplasmic Control | Regulation can occur independently of the nucleus, indicating control via stable mRNA and cytoplasmic triggers. | Cytoplasmic signals | Acetabularia biologists.com |

| Allosteric Inhibition | Enzyme activity is inhibited by certain nucleosides and their analogs. | dG, dT, AZT | Plasmodium falciparum uniprot.org |

Thymidylate 5'-Phosphatase (dTMPase) Activity

Thymidylate 5'-phosphatase (dTMPase) is an enzyme that catalyzes the hydrolytic degradation of dTMP. This reaction involves the removal of the 5'-phosphate group from dTMP, yielding thymidine (B127349) and inorganic phosphate (B84403). This catabolic process stands in direct opposition to the anabolic function of thymidine kinase, which phosphorylates thymidine to form dTMP.

The existence of enzymes with high catalytic efficiency for this specific reaction has been noted. For example, a cytosolic thymidylate 5'-phosphohydrolase derived from the PBS2 bacteriophage is known to hydrolyze dTMP into thymidine with greater efficiency than it acts on any other nucleotide monophosphate. nih.gov This specificity suggests a dedicated role in managing dTMP levels.

The activity of dTMPase is a key component in maintaining the delicate balance of the intracellular nucleotide pools, which is crucial for genomic stability. nih.govnih.gov An imbalance in the levels of deoxyribonucleoside triphosphates (dNTPs) can lead to increased mutation rates and other genetic abnormalities. nih.govmdpi.com

In rapidly growing cells, such as Ehrlich ascites tumour cells, both thymidine kinase (TK1) and dTMPase are simultaneously active. nih.gov This concurrent activity creates a substrate cycle between thymidine and dTMP. nih.gov While the salvage pathway, via TK1, can produce dTMP far in excess of what is needed for DNA synthesis, the degradative action of dTMPase helps to regulate this excess. nih.gov This cycling is thought to be a mechanism for fine-tuning the dTMP pool to ensure a balanced supply of precursors for DNA replication. nih.gov

Disrupting this balance can have significant consequences. For instance, the forced expression of a highly active dTMP-specific hydrolase in triple-negative breast cancer cells was shown to selectively deplete the intracellular dTMP pool. nih.gov This induced a severe dNTP imbalance, ultimately leading to the inhibition of cancer cell growth and apoptosis. nih.gov This highlights the critical role that dTMP degradation plays in the broader context of nucleotide metabolism and cell viability.

Deoxyribonucleotide Pool Regulation by Ribonucleotide Reductase (RNR)

Ribonucleotide reductase (RNR) is a central enzyme in DNA synthesis, responsible for the de novo production of all four deoxyribonucleoside diphosphates (dNDPs) by reducing the corresponding ribonucleoside diphosphates (NDPs). wikipedia.orgyoutube.com Its activity is the rate-limiting step for DNA synthesis and is therefore subject to intricate regulation to maintain a balanced supply of dNTPs for DNA replication and repair. wikipedia.orgnih.gov

The regulation of RNR is a prime example of allosteric control, where effector molecules bind to regulatory sites on the enzyme, distinct from the active site, to modulate its activity. nih.govwikipedia.org Human RNR has three types of nucleotide-binding sites: the catalytic site, an activity site, and an effector (or specificity) site. digitellinc.com

Specificity Site: The binding of nucleotide effectors (ATP, dATP, dTTP, or dGTP) to this site determines the enzyme's substrate preference. This sophisticated mechanism ensures that the four different dNTPs are produced in balanced amounts. For example, the binding of ATP or dATP promotes the reduction of UDP and CDP, while the binding of dTTP promotes GDP reduction and inhibits CDP and UDP reduction. The binding of dGTP stimulates ADP reduction.

This complex allosteric regulation allows the cell to precisely control the size and balance of the dNTP pool, responding to the cellular state and the demands of the cell cycle. nih.gov While RNR provides the building blocks, other enzymes like thymidylate kinase are needed to complete the synthesis of dTTP from dTMP. wikipedia.orgyoutube.com

Interacting Enzymes in Deoxyribonucleotide Metabolism (e.g., Dihydrofolate Reductase, SAMHD1)

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in folate metabolism that indirectly plays a crucial role in the de novo synthesis of dTMP. nih.govebi.ac.uk The synthesis of dTMP from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase (TYMS). nih.govnih.gov In this reaction, a methyl group is transferred from 5,10-methylenetetrahydrofolate to dUMP. youtube.com This process oxidizes the folate cofactor to dihydrofolate (DHF). nih.govyoutube.com

DHFR's primary role is to recycle this DHF back into its active, reduced form, tetrahydrofolate (THF), using NADPH as a cofactor. ebi.ac.ukyoutube.com This regenerated THF can then be used again in the thymidylate synthesis cycle, making DHFR's function indispensable for maintaining the supply of dTMP for DNA synthesis. youtube.com Inhibition of DHFR leads to a depletion of THF, which in turn halts dTMP production and causes a "thymineless death" in rapidly dividing cells. nih.govnih.gov In some organisms, like Leishmania amazonensis, DHFR and TYMS exist as a single bifunctional protein, highlighting their close functional relationship. uniprot.org

SAMHD1: Sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a unique enzyme that functions as a deoxynucleoside triphosphate (dNTP) triphosphohydrolase. pnas.orgnih.gov It degrades dNTPs by hydrolyzing them into their constituent deoxynucleoside and a triphosphate molecule. nih.govmdpi.com This activity makes SAMHD1 a major negative regulator of the cellular dNTP pool. nih.govpnas.org

The expression and activity of SAMHD1 are cell-cycle dependent, with levels being highest in quiescent (G0/G1) cells and lowest during the S-phase when dNTPs are needed for DNA replication. pnas.org By depleting the dNTP pool in non-dividing cells, SAMHD1 plays a crucial role in innate immunity, restricting the replication of retroviruses like HIV-1 which require dNTPs for reverse transcription. spandidos-publications.com

Loss-of-function mutations in SAMHD1 lead to an abnormal accumulation of dNTPs, which can cause genomic instability and is associated with the autoimmune disorder Aicardi-Goutières syndrome. mdpi.comspandidos-publications.com The regulatory activity of SAMHD1 is also allosterically controlled; it is activated by binding dNTPs at allosteric sites, which promotes the formation of an active tetramer that can then hydrolyze the dNTP substrates. nih.gov This creates a sophisticated balance between dNTP biosynthesis, driven by RNR, and dNTP depletion, managed by SAMHD1. nih.gov

Table 2: Key Interacting Enzymes in dTMP and dNTP Metabolism

| Enzyme | Function | Role in dTMP/dNTP Metabolism |

| Dihydrofolate Reductase (DHFR) | Catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). ebi.ac.ukyoutube.com | Essential for regenerating the THF cofactor required by thymidylate synthase (TYMS) for the de novo synthesis of dTMP from dUMP. nih.govyoutube.com |

| SAMHD1 | Degrades dNTPs into deoxynucleosides and triphosphates. pnas.orgnih.gov | Acts as a major negative regulator of the overall dNTP pool, including dTTP, by hydrolyzing excess dNTPs, particularly in non-dividing cells. nih.govspandidos-publications.com |

Structural Biology of Key Enzymes in Thymidine 5 Monophosphate Metabolism

Three-Dimensional Architectures of Thymidylate Synthases

Dimeric Arrangement of ThyA Homologues

Thymidylate synthase A (ThyA) enzymes are obligate homodimers, meaning they are composed of two identical protein subunits. proteopedia.orgnih.gov Each subunit contributes to the formation of two active sites, which are located at the interface between the two monomers. pnas.orgnih.gov This dimeric arrangement is crucial for the enzyme's catalytic activity, as residues from both subunits are necessary to create a functional active site. nih.govnih.gov The interaction between the subunits helps to maintain the structural integrity and proper conformation required for substrate binding and catalysis.

Tetrameric Organization of ThyX Proteins

In contrast to the dimeric ThyA, thymidylate synthase X (ThyX) proteins assemble into a homotetrameric structure, consisting of four identical subunits. nih.govstanford.edu These subunits interact extensively to form a stable tetramer with 222 symmetry. nih.govroyalsocietypublishing.org The active sites of ThyX are located at the interface of three of the four monomers, a unique feature that highlights the evolutionary divergence between the ThyA and ThyX families. nih.govroyalsocietypublishing.org This complex arrangement creates a large active site cavity at the center of the tetramer. royalsocietypublishing.org

Active Site Topography and Amino Acid Residue Contributions

The active site is the region of the enzyme where substrate binding and the chemical reaction occur. The specific arrangement of amino acid residues within the active site determines the enzyme's substrate specificity and catalytic efficiency.

In ThyA , the active site is a well-defined pocket that binds both the dUMP substrate and the folate cofactor. Key catalytic residues, such as a conserved cysteine, are positioned to facilitate the transfer of a methyl group. proteopedia.org The binding of dUMP involves interactions with several conserved residues that anchor the substrate in the correct orientation for catalysis.

The active site of ThyX is characterized by its location at the interface of three subunits and the presence of a tightly bound flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net The pyrimidine (B1678525) ring of the dUMP substrate stacks against the isoalloxazine ring of the FAD cofactor, a key feature of the ThyX active site. nih.govroyalsocietypublishing.orgresearchgate.net Conserved arginine and serine residues play a crucial role in binding the dUMP molecule through hydrogen bonds. royalsocietypublishing.org

Protein-Ligand Interactions and Induced Conformational Changes

The binding of substrates and inhibitors to thymidylate synthases can induce significant changes in the enzyme's conformation. These changes are often essential for catalysis and can be exploited for the development of therapeutic drugs.

For ThyA , the binding of ligands, such as dUMP and antifolate drugs like raltitrexed (B1684501) and nolatrexed, causes the enzyme to switch from an open to a closed conformation. nih.gov This closure involves the movement of several loops and helices that line the active site, effectively sequestering the substrates from the solvent and bringing catalytic residues into optimal positions. nih.gov Human TS (hTS) is unique in that it can exist in an equilibrium between an active and an inactive conformation, and ligand binding stabilizes the active state. nih.govresearchgate.net

In ThyX , ligand binding also leads to conformational changes. The reduction of the FAD cofactor, an early step in the catalytic cycle, appears to order the active site and favors a specific flavin conformation that is different from that in the oxidized enzyme. researchgate.net This change in the redox state of the flavin cofactor, along with substrate binding, likely triggers conformational shifts that facilitate the subsequent steps of the reaction. mdpi.com

Comparative Structural Analyses Across Species

Comparing the structures of thymidylate synthases from different species provides valuable insights into their evolution and can highlight differences that may be exploited for drug design.

Structural comparisons between ThyA from Escherichia coli and Lactobacillus casei have revealed a common core of residues that maintain their relative positions, despite insertions and substitutions in other parts of the protein. nih.gov These studies demonstrate the plastic nature of the protein structure, which can accommodate mutations while preserving the essential catalytic architecture. nih.gov

The structural differences between the bacterial ThyX and human ThyA are particularly significant from a therapeutic standpoint. nih.gov Since ThyX is present in many pathogenic bacteria but absent in humans, it represents a promising target for the development of novel antibiotics. nih.govresearchgate.net The distinct active site configurations of ThyA and ThyX allow for the design of inhibitors that specifically target the bacterial enzyme without affecting the human counterpart. nih.gov

Investigation of Enzyme Mutants and Their Structural-Functional Implications

Studies on ThyA mutants have provided a wealth of information. For example, mutating the highly conserved Tyr-261 in E. coli TS, a residue that forms a hydrogen bond with the dUMP substrate, leads to a significant decrease in enzymatic activity. nih.gov This highlights the importance of this residue in properly orienting the substrate for catalysis. In human TS, mutations in the dimer interface, such as R175C, can completely abolish enzyme activity by disrupting the proper positioning of the substrate in the active site. nih.gov Other mutations, like M190K and A191K, have been used to explore the conformational switching between the active and inactive states of the enzyme. nih.gov

Similarly, mutagenesis studies on ThyX from Helicobacter pylori have identified several residues that are crucial for catalysis. nih.gov These experiments have provided functional evidence that the active site is indeed formed by three different subunits, supporting the model of ThyX evolution through the multimerization of inactive monomers. nih.gov

Regulation of Deoxyribonucleotide Pool Homeostasis and Genomic Stability

Cellular Mechanisms Governing dNTP Pool Equilibrium

The maintenance of a balanced dNTP pool is a complex process governed by the interplay of synthesis, degradation, and salvage pathways. researchgate.netnih.gov The de novo synthesis of dNTPs is a primary contributor, with the enzyme ribonucleotide reductase (RNR) catalyzing the rate-limiting step of converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). nih.govnih.govnih.gov Thymidylate synthase (TS) then plays a unique and essential role in the de novo synthesis of dTMP by methylating deoxyuridine monophosphate (dUMP). nih.gov This reaction is the sole intracellular de novo source of dTMP, highlighting its importance in dTTP production. nih.gov

In addition to de novo synthesis, salvage pathways contribute to the dNTP pool by recycling deoxynucleosides. researchgate.netbiologists.com Enzymes like thymidine (B127349) kinase 1 (TK1) and thymidine kinase 2 (TK2) are involved in the salvage of thymidine to produce dTMP. biologists.com Furthermore, nucleotide catabolism, carried out by enzymes such as SAMHD1, plays a crucial role in preventing the accumulation of excess dNTPs. nih.govnih.gov

The cell cycle also imposes a temporal regulation on dNTP synthesis. The expression of key enzymes like RNR and TS is significantly upregulated during the S phase to meet the high demand for DNA replication. nih.govnih.gov This intricate network of synthetic, salvage, and catabolic pathways, coupled with allosteric and cell-cycle-dependent regulation, ensures the precise maintenance of dNTP pool equilibrium, which is fundamental for genomic stability. researchgate.netnih.govplos.org

Consequences of dNTP Pool Imbalance on DNA Integrity

Deviations from the optimal concentrations and ratios of dNTPs can have profound and detrimental effects on the integrity of the genome. nih.govplos.orgnih.gov An imbalance in the dNTP pool is a significant source of endogenous DNA damage and can lead to a hypermutator phenotype. biologists.comresearchgate.net

One of the primary consequences of dNTP pool imbalance is an increased rate of nucleotide misincorporation by DNA polymerases during replication. nih.govresearchgate.net For example, an excess of dTTP relative to other dNTPs can increase the likelihood of misincorporating dTTP opposite a non-complementary template base. While DNA polymerase proofreading and the mismatch repair (MMR) system can correct many of these errors, high rates of misincorporation can saturate these repair mechanisms. nih.govplos.org

Studies in yeast have demonstrated that specific mutations in the RNR enzyme, leading to skewed dNTP pools with elevated dTTP levels, result in increased mutation frequencies. plos.orgnih.govfigshare.com These mutations are not limited to simple base substitutions but can also include insertions and deletions. nih.gov The sequence context of these mutations is also influenced by the specific dNTP imbalance. researchgate.net

Furthermore, dNTP pool imbalances can lead to replication stress, characterized by the stalling or collapse of replication forks. biologists.comresearchgate.net This can result in the formation of single- and double-strand DNA breaks, which are highly toxic lesions that can lead to gross chromosomal rearrangements if not properly repaired. nih.gov In mammalian cells, an excess of pyrimidines like dCTP has been shown to impair the activation of the checkpoint kinase Chk1, leading to under-replicated DNA and the formation of anaphase bridges during mitosis. nih.govmdpi.com Conversely, a depletion of dCTP and dTTP can trigger a DNA damage response mediated by the ATR kinase and MMR proteins. nih.govmdpi.com

The following table summarizes the key consequences of dNTP pool imbalance on DNA integrity:

| Consequence | Description | References |

| Increased Mutation Rate | Elevated levels of specific dNTPs increase the frequency of misincorporation by DNA polymerases, leading to point mutations and small insertions/deletions. | nih.govplos.orgresearchgate.net |

| Replication Stress | Imbalances can cause replication forks to slow down, stall, or collapse, leading to incomplete DNA synthesis. | biologists.comresearchgate.net |

| DNA Strand Breaks | Stalled or collapsed replication forks can result in the formation of single- and double-strand DNA breaks, potent inducers of genomic instability. | nih.gov |

| Chromosomal Instability | Unrepaired DNA damage and errors in chromosome segregation due to dNTP imbalance can lead to aneuploidy and other large-scale chromosomal abnormalities. | nih.govmdpi.com |

| Activation of DNA Damage Response | Cells can detect dNTP pool imbalances and activate checkpoint pathways to arrest the cell cycle and attempt repairs. | nih.govmdpi.com |

Interconnections with DNA Replication Fidelity and Repair Pathways

The fidelity of DNA replication is not solely dependent on the accuracy of DNA polymerases but is also intricately linked to the balanced supply of dNTPs. plos.orgnih.gov An imbalanced dNTP pool directly compromises replication fidelity by increasing the rate of misincorporation events. nih.govresearchgate.net Even in the presence of functional proofreading and mismatch repair (MMR) systems, a severe dNTP imbalance can overwhelm these corrective mechanisms. plos.org

Research has shown that the efficiency of the MMR system itself may be compromised by an imbalanced dNTP pool. plos.orgnih.gov If the MMR machinery recognizes a mismatch but the subsequent repair synthesis occurs in the context of the same dNTP imbalance that caused the original error, the mutation may be re-inserted and thus preserved. plos.orgnih.gov

Interestingly, studies in yeast with an RNR mutation causing high dTTP and dCTP levels revealed that the rates and sequence contexts of replication errors were surprisingly similar for both the leading and lagging strands. plos.orgnih.govfigshare.com This suggests that both strands are at a similar risk of mutagenesis from this particular dNTP pool imbalance. plos.orgnih.gov

The DNA damage response (DDR) is a critical network of pathways that senses DNA lesions and coordinates cell cycle arrest and repair. dNTP pool imbalances can trigger the DDR. For instance, depletion of dCTP and dTTP can activate the ATR-dependent checkpoint through the action of MMR proteins, even before significant replication fork stalling is detected. nih.govmdpi.com This suggests that the cell can perceive the imbalanced dNTP pool as a threat to genome integrity and initiate a preemptive response.

Furthermore, the process of DNA repair itself requires a supply of dNTPs for filling in the gaps created during the removal of damaged DNA. Therefore, a balanced dNTP pool is not only crucial for preventing DNA damage but also for efficiently repairing it.

Metabolic Buffering by Threonine Metabolism

Recent research in the yeast Saccharomyces cerevisiae has uncovered a fascinating and unexpected link between threonine metabolism and the maintenance of dNTP pool homeostasis. pnas.orgnih.gov This connection highlights the intricate metabolic networks that cells can utilize to buffer against stresses that threaten genomic stability.

Studies have shown that deficiencies in dNTP biosynthesis, for example, induced by the RNR inhibitor hydroxyurea (B1673989) (HU), can be buffered by the upregulation of threonine metabolism. pnas.org A model has been proposed where the catabolism of threonine provides glycine, which then feeds into the de novo purine (B94841) biosynthesis pathway. pnas.org This, in turn, provides more of the rate-limiting substrates needed for dNTP production, thereby helping to restore the dNTP pool balance. pnas.orgnih.gov

This metabolic buffering circuit involves several genetic modules, including those for tricarboxylic acid (TCA) cycle regulation, threonine biosynthesis, and amino acid permease trafficking. pnas.orgnih.gov The coordinated action of these pathways allows the cell to sense a dNTP deficiency and respond by increasing the flux through threonine metabolism to support dNTP synthesis. pnas.org This discovery provides a clear example of how a seemingly distant metabolic pathway can play a crucial role in maintaining genome integrity by ensuring an adequate supply of DNA precursors. pnas.orgnih.gov

Proteasomal Control of Deoxyribonucleotide Metabolism (e.g., Sml1, SAMHD1)

The proteasome, the cell's primary machinery for protein degradation, plays a critical role in regulating dNTP metabolism by controlling the levels of key regulatory proteins. Two important examples of this are Sml1 in yeast and SAMHD1 in mammalian cells.

In Saccharomyces cerevisiae, Sml1 is an inhibitor of the RNR enzyme. biorxiv.orgnih.gov By binding to the large subunit of RNR (Rnr1), Sml1 negatively regulates dNTP synthesis. nih.gov To allow for dNTP production during S phase or in response to DNA damage, Sml1 is targeted for degradation by the proteasome. biorxiv.org This degradation relieves the inhibition of RNR, leading to an increase in dNTP levels. The failure to degrade Sml1 can lead to dNTP starvation and genomic instability. biorxiv.org Conversely, the absence of Sml1 results in elevated dNTP pools. biorxiv.orgnih.gov

In mammalian cells, SAMHD1 (SAM domain and HD domain-containing protein 1) is a dNTP triphosphohydrolase that breaks down dNTPs into deoxynucleosides and inorganic triphosphate. nih.govnih.govnih.gov This activity helps to maintain low dNTP levels, particularly outside of the S phase, which is important for preventing inappropriate DNA synthesis and viral replication. nih.govnih.gov The activity of SAMHD1 is regulated by phosphorylation in a cell cycle-dependent manner. nih.gov During S phase, SAMHD1 is phosphorylated, which inhibits its dNTPase activity, allowing dNTP levels to rise for DNA replication. nih.gov Furthermore, SAMHD1 can be targeted for proteasomal degradation, for instance, by the viral protein Vpx, to facilitate viral replication in non-dividing cells by increasing the dNTP pool. nih.govnih.gov

The proteasomal control of Sml1 and SAMHD1 demonstrates a conserved strategy for rapidly and precisely modulating dNTP pools in response to cellular signals like cell cycle progression and DNA damage, thereby safeguarding genome integrity.

| Regulatory Protein | Organism | Function | Regulation by Proteasome | Consequence of Dysregulation |

| Sml1 | Saccharomyces cerevisiae | Inhibitor of Ribonucleotide Reductase (RNR) | Degraded by the proteasome during S phase and upon DNA damage to activate RNR. | Failure to degrade leads to dNTP depletion and genomic instability. |

| SAMHD1 | Mammals | dNTP triphosphohydrolase (degrades dNTPs) | Can be targeted for proteasomal degradation to increase dNTP levels. | Loss of function can lead to elevated dNTPs and increased susceptibility to certain viral infections. |

Advanced Research Methodologies for Thymidine 5 Monophosphate Studies

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

The precise three-dimensional arrangement of atoms within TMP and its complexes with enzymes is critical for understanding its function. While the crystal structure of thymidine (B127349) 3',5'-cyclic monophosphate, a related molecule, has been determined by X-ray crystallography, this technique is also paramount for elucidating the structure of enzymes that bind to TMP. iucr.org For instance, X-ray crystallography has been instrumental in revealing the detailed architecture of thymidylate synthase, the enzyme responsible for the de novo synthesis of TMP. These studies have identified key catalytic residues and the conformational changes that occur upon substrate binding.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes, including those involving nucleotides like TMP. This technique allows for the visualization of macromolecules in their near-native state, providing insights into the dynamic interactions between enzymes and their substrates. While specific cryo-EM studies focusing solely on TMP are not prevalent, the methodology is widely applied to understand the structure of DNA polymerases and other large enzymatic machinery where TMP is a key substrate.

Spectroscopic Approaches for Molecular Interactions (e.g., UV-Vis Absorption, Fluorescence, Circular Dichroism)

Spectroscopic techniques are invaluable for studying the interactions of TMP with other molecules in solution.

UV-Vis Absorption Spectroscopy : The absorbance of UV light by thymidine is dependent on the solvent environment. researchgate.net The characteristic absorption maximum of the thymine (B56734) base in TMP, typically around 267 nm, can be monitored to study its concentration and interactions. Changes in the absorption spectrum can indicate binding events or conformational changes in the nucleotide or its binding partner.

Fluorescence Spectroscopy : While TMP itself is not strongly fluorescent, fluorescent analogs of thymidine are powerful probes for studying DNA structure and dynamics. ed.ac.uk Femtosecond fluorescence upconversion spectroscopy has been used to study the excited-state dynamics of thymine, thymidine, and TMP, revealing complex decay processes on the femtosecond timescale. researchgate.net These studies show that about 25% of the fluorescence disappears within 150 femtoseconds, with the remaining decay being slower for the nucleotide compared to the base or nucleoside. researchgate.net Furthermore, fluorescent ligands have been developed that exhibit a change in fluorescence upon binding to thymine, which can be utilized in assays for detecting single-nucleotide polymorphisms involving thymidine. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a sensitive technique for probing the conformation of chiral molecules like TMP. The interaction of TMP with an enzyme or its incorporation into a DNA strand will produce a characteristic CD spectrum. Changes in this spectrum can provide information about the secondary structure of the DNA and any conformational changes that occur upon binding or as a result of environmental perturbations.

Quantitative Analysis of Nucleotides (e.g., High-Performance Liquid Chromatography, Mass Spectrometry)

Accurate quantification of TMP is essential for studying its metabolism and the effects of drugs that target its synthesis.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the separation and quantification of nucleotides, including TMP. nih.govhelixchrom.com Various HPLC methods have been developed, often utilizing reverse-phase or hydrogen-bonding-based columns, to achieve efficient separation of TMP from other nucleosides and nucleotides. helixchrom.comsielc.com The purity of commercially available TMP is often assessed by HPLC, with standards typically reaching ≥99% purity. thermofisher.comthermofisher.comscbt.com

Mass Spectrometry (MS) : Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of TMP. nih.gov It can be coupled with liquid chromatography (LC-MS) to provide robust analytical methods. sigmaaldrich.comnih.gov The exact mass of TMP allows for its unambiguous identification, and tandem mass spectrometry (MS/MS) can be used to further confirm its structure by analyzing its fragmentation pattern. massbank.eunih.gov A novel LC-MS-based assay for thymidylate synthase activity has been developed that directly measures the product, dTMP. nih.gov

| Technique | Application in TMP Studies | Key Findings/Capabilities | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of TMP from complex mixtures. Purity assessment of TMP standards. | Enables separation of thymidine and its derivatives. Purity of standards can be confirmed to be ≥99%. | nih.govhelixchrom.comsielc.comthermofisher.comthermofisher.comscbt.com |

| Mass Spectrometry (MS) | Identification and quantification of TMP. Structural elucidation through fragmentation analysis. | Provides high sensitivity and specificity. Can be used to directly measure TMP produced in enzymatic reactions. | nih.govsigmaaldrich.comnih.govmassbank.eunih.gov |

Enzymatic Activity Assays and Kinetic Characterization

Understanding the enzymes that produce and utilize TMP is fundamental to understanding its metabolic role. Enzymatic assays are used to measure the rate of these reactions and to characterize the kinetic parameters of the enzymes involved.

The activity of thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to TMP, is a major focus of such assays. nih.govdrugbank.com These assays often monitor the consumption of substrates or the formation of products over time. A recently developed liquid chromatography-mass spectrometry (LC-MS) based method allows for the direct and specific measurement of the reaction product, dTMP, providing a sensitive and accurate way to assay thymidylate synthase activity. nih.gov The purification and kinetic characterization of thymidine 5'-monophosphate kinase from Escherichia coli have also been described, providing insights into the regulation of TMP phosphorylation. nih.gov

Genetic Engineering and Mutagenesis Strategies

Genetic engineering and mutagenesis are powerful tools for investigating the function of enzymes involved in TMP metabolism. By altering the genes that encode these enzymes, researchers can study the effects of specific amino acid changes on enzyme activity, substrate specificity, and regulation.

For example, site-directed mutagenesis can be used to probe the role of individual amino acids in the active site of thymidylate synthase. By changing a key residue and observing the effect on TMP production, researchers can gain a deeper understanding of the catalytic mechanism. Studies on the biosynthesis of hypermodified thymidines in bacteriophages have utilized cloning, expression, and purification of the involved enzymes to elucidate the complex pathways that modify thymidine. nih.gov These approaches are essential for understanding how TMP metabolism is regulated and for designing inhibitors that could serve as therapeutic agents.

Computational Modeling of Metabolic Pathways and Enzyme Dynamics

Computational modeling has become an indispensable tool for studying complex biological systems, including the metabolic pathways involving TMP. mdpi.comnih.gov These models can integrate large datasets from genomics, proteomics, and metabolomics to simulate the flux of metabolites through a pathway and predict the effects of genetic or environmental perturbations. mdpi.commdpi.com

By constructing a computational model of pyrimidine (B1678525) metabolism, researchers can simulate the production and consumption of TMP under different conditions. This can help to identify potential bottlenecks in the pathway or to predict the effects of inhibiting a particular enzyme. nih.gov Molecular dynamics simulations can also be used to study the dynamic behavior of enzymes that bind TMP, providing insights into the conformational changes that occur during the catalytic cycle. These computational approaches are crucial for a systems-level understanding of TMP metabolism and for guiding metabolic engineering efforts. mdpi.com

Synthetic Approaches to Thymidine 5 Monophosphate and Analogues

Enzymatic Synthesis of Nucleotides and Derivatives

Enzymatic synthesis provides a powerful and green alternative to traditional chemical phosphorylation. mdpi.comrsc.org This approach commonly utilizes phosphorylating enzymes, such as nucleoside kinases, which catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically a nucleoside 5'-triphosphate like ATP or GTP, to the 5'-hydroxyl group of a nucleoside. mdpi.comvu.lt The high substrate specificity of these enzymes can be a limiting factor, but it also ensures high regioselectivity, which is a major advantage over chemical methods. vu.lt

Cascade Reactions for Phosphorylation

To improve efficiency and drive reactions to completion, enzymatic syntheses are often designed as cascade reactions. mdpi.com In these systems, multiple enzymes work sequentially in a single pot to produce the desired nucleotide. A crucial component of many phosphorylation cascades is a phosphate donor regeneration system. frontiersin.org During the primary reaction, the nucleoside kinase consumes a high-energy phosphate donor (e.g., ATP or GTP), converting it to ADP or GDP. The regeneration system uses a second enzyme, such as acetate (B1210297) kinase or pyruvate (B1213749) kinase, and an inexpensive phosphate source, like acetyl phosphate or phosphoenolpyruvate (B93156) (PEP), to continuously convert the depleted diphosphate (B83284) back into the triphosphate donor. mdpi.comfrontiersin.org

This recycling strategy has a profoundly positive effect on product yield. frontiersin.org For instance, one-pot cascade systems for producing nucleoside triphosphates (NTPs) showed a four- to nine-fold increase in conversion rates (reaching ≥97% for natural nucleosides) when a (d)ATP recycling system was included. frontiersin.org A well-documented example involves the synthesis of nucleoside 5'-monophosphates using either Drosophila melanogaster deoxynucleoside kinase (dNK) or Bacillus subtilis deoxycytidine kinase (dCK) in tandem with E. coli acetate kinase (ACK) for GTP regeneration. mdpi.comresearchgate.net

| Primary Enzyme (Phosphorylation) | Regeneration Enzyme | Phosphate Donor | Regeneration Substrate | Reference |

|---|---|---|---|---|

| Deoxynucleoside Kinase (dNK) | Acetate Kinase (ACK) | GTP | Acetyl Phosphate | mdpi.comresearchgate.net |

| Deoxycytidine Kinase (dCK) | Acetate Kinase (ACK) | GTP | Acetyl Phosphate | mdpi.comresearchgate.net |

| Various Kinases | Pyruvate Kinase (PK) | ATP / dATP | Phosphoenolpyruvate (PEP) | frontiersin.org |

Biocatalytic Routes for Modified Thymidylate Structures

Beyond the synthesis of canonical nucleotides, biocatalysis offers elegant routes to produce modified structures. Enzymes can be used to generate novel nucleoside precursors which are then phosphorylated. For example, thymidine (B127349) phosphorylase (TP) can be used in transglycosylation reactions, where a deoxyribose moiety is transferred from a donor nucleoside to a modified nucleobase, creating a new nucleoside analogue. rsc.org This product can subsequently be phosphorylated to yield a modified thymidylate structure.

Furthermore, nature itself provides alternative biosynthetic pathways that can be harnessed. Some pathogenic organisms possess a thyX gene, which encodes a flavin-dependent thymidylate synthase (FDTS). nih.gov This enzyme represents a completely different biocatalytic route to dTMP compared to the classical thymidylate synthase (TS) found in humans. The FDTS mechanism does not rely on an active site nucleophile to activate the dUMP substrate; instead, it is proposed that a hydride equivalent is transferred directly from a reduced flavin cofactor to the uracil (B121893) ring. nih.gov This distinct mechanism not only represents a unique biocatalytic path but also makes FDTS an attractive target for developing selective antibiotics.

Chemo-Enzymatic Synthesis of Thymidine 5'-Monophosphate Analogues

Chemo-enzymatic synthesis combines the versatility of chemical synthesis with the high selectivity of biocatalysis. vu.ltnih.gov This hybrid approach is particularly useful for creating nucleotide analogues where the necessary modifications are not readily achievable through purely enzymatic means. Typically, a chemical route is employed to synthesize a modified nucleoside precursor, which is then subjected to enzymatic phosphorylation to yield the final 5'-monophosphate analogue. mdpi.comvu.lt

This strategy has been successfully used to create a variety of analogues for mechanistic studies or as potential therapeutic agents. nih.gov For example, an exocyclic olefin isomer of dTMP, a proposed intermediate in the thymidylate biosynthesis pathway of some pathogens, was synthesized using this approach. nih.gov The strategy involved preserving the glycosidic bond of thymidine while chemically manipulating the base to generate the exocyclic methylene (B1212753) group. This modified nucleoside was then successfully phosphorylated by a kinase. nih.gov

Another application is the synthesis of 2'- and 3'-modified this compound analogues as potential inhibitors of Mycobacterium tuberculosis thymidylate kinase. nih.gov In this work, chemical methods were used to introduce modifications, such as a 2'-halogeno or a 3'-azido group, onto the thymidine scaffold. The resulting nucleoside analogues were then enzymatically phosphorylated to produce the target monophosphate inhibitors. nih.gov

| Analogue Type | Chemical Modification Step | Enzymatic Step | Purpose | Reference |

|---|---|---|---|---|

| Exocyclic Olefin Isomer of dTMP | Manipulation of the thymine (B56734) base to create an exocyclic methylene moiety. | Phosphorylation via kinase. | Study of enzyme reaction mechanisms. | nih.gov |

| 2'-Halogeno-TMP Analogues | Chemical introduction of a halogen at the 2' position of thymidine. | Enzymatic 5'-O-monophosphorylation. | Inhibition of M. tuberculosis thymidylate kinase. | nih.gov |

| 3'-Azido-TMP Analogues | Chemical introduction of an azido (B1232118) group at the 3' position of thymidine. | Enzymatic 5'-O-monophosphorylation. | Inhibition of M. tuberculosis thymidylate kinase. | nih.gov |

| N4-Amino Acid-Modified Deoxycytidine Monophosphates | Chemical synthesis of N4-amino acid-acylated 2'-deoxycytidine (B1670253) derivatives. | Phosphorylation by nucleoside kinases (DmdNK or BsdCK). | Expand library of nucleotide analogues for enzyme studies. | vu.lt |

Design Principles for Modulators Targeting Thymidylate Metabolizing Enzymes

The enzymes of the thymidylate biosynthesis pathway are crucial for DNA synthesis and repair, making them prime targets for therapeutic intervention, particularly in cancer chemotherapy. nih.govresearchgate.net The design of molecules that can modulate these enzymes—primarily thymidylate synthase (TS), thymidine kinase (TK), and dihydrofolate reductase (DHFR)—is a cornerstone of modern drug development. nih.gov

A predominant design principle is structure-based drug design, which relies on high-resolution structural information of the target enzyme. nih.gov A powerful example of this is the development of novel quinazolinone inhibitors of thymidylate synthase. The process began with the crystallographic analysis of the E. coli TS active site bound to its substrates. nih.gov This structural information guided the initial design of an inhibitor. After the new compound was synthesized, a crystal structure of it bound to the enzyme was solved. Analysis of this new protein-ligand complex revealed further opportunities for optimization, leading to the development of a series of highly active inhibitors. nih.gov

Other key design strategies include:

Substrate Analogue Inhibition: This involves creating molecules that mimic the natural substrates or cofactors of the enzyme. A classic example is 5-fluorouracil (B62378) (5-FU), whose metabolite, 5-fluorodeoxyuridine monophosphate (FdUMP), acts as an analogue of dUMP and irreversibly binds to thymidylate synthase, inactivating it. nih.gov

Targeting Allosteric Sites: Instead of blocking the active site, some modulators are designed to bind to other locations on the enzyme, causing conformational changes that inhibit its activity.

Disruption of Protein-Protein Interactions: Many metabolic enzymes, including thymidylate synthase, function as dimers or larger complexes. A modern design principle involves creating molecules that interfere with the interface between protein subunits, disrupting the functional dimeric structure of TS and thereby inhibiting its activity. frontiersin.org This approach offers a path to developing inhibitors that are non-competitive with the enzyme's natural substrates. frontiersin.org

The ultimate goal of these design principles is to create potent and selective modulators. For enzymes like TS, significant protection from cytotoxicity by the addition of thymidine indicates that the compound's primary intracellular target is indeed the intended enzyme. nih.gov

Compound and Abbreviation Table

| Name | Abbreviation |

| This compound | TMP / dTMP |

| Adenosine (B11128) triphosphate | ATP |

| Deoxyadenosine triphosphate | dATP |

| Guanosine triphosphate | GTP |

| Adenosine diphosphate | ADP |

| Guanosine diphosphate | GDP |

| Deoxyuridine monophosphate | dUMP |

| Phosphoenolpyruvate | PEP |

| 5-Fluorouracil | 5-FU |

| 5-Fluorodeoxyuridine monophosphate | FdUMP |

| Drosophila melanogaster deoxynucleoside kinase | dNK |

| Bacillus subtilis deoxycytidine kinase | dCK |

| E. coli acetate kinase | ACK |

| Pyruvate Kinase | PK |

| Thymidine Phosphorylase | TP |

| Flavin-dependent thymidylate synthase | FDTS |

| Thymidylate synthase | TS |

| Thymidine kinase | TK |

| Dihydrofolate reductase | DHFR |

| 2'-deoxycytidine | |

| 2-thiouridine | |

| N4-acetyl-2'-deoxycytidine | |

| Quinazolinone |

常见问题

Basic Research Questions

Q. What is the role of thymidine 5'-monophosphate (dTMP) in DNA synthesis, and how can its metabolic pathway be experimentally validated?

- Methodological Answer : dTMP is a critical precursor for thymidine triphosphate (dTTP), essential for DNA replication. Its biosynthesis involves thymidylate synthase (TS), which catalyzes the methylation of deoxyuridine 5'-monophosphate (dUMP) to dTMP using 5,10-methylenetetrahydrofolate as a cofactor . To validate this pathway:

- Enzyme Activity Assays : Measure TS activity via spectrophotometric detection of dihydrofolate production at 340 nm .

- Isotopic Labeling : Use C-labeled dUMP to track dTMP synthesis in cell lysates, followed by HPLC separation and scintillation counting .

- Genetic Knockdown : Silence TS expression (e.g., siRNA) and quantify dTMP depletion via LC-MS/MS .

Q. How can researchers ensure the purity and structural integrity of synthesized dTMP for experimental use?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 276 nm) to assess purity, referencing retention times against certified standards .

- Mass Spectrometry : Confirm molecular weight (323.2 g/mol) via ESI-MS in negative ion mode .

- NMR Spectroscopy : Validate structure using H and P NMR to identify characteristic peaks for the thymine base and phosphate group .

Advanced Research Questions

Q. How can structural studies resolve contradictions in substrate specificity of enzymes interacting with dTMP?

- Methodological Answer : Discrepancies in enzyme-dTMP interactions (e.g., bacterial vs. human kinases) can be addressed via:

- X-ray Crystallography : Co-crystallize enzymes (e.g., thymidylate kinase) with dTMP analogs to resolve binding motifs. For example, inactive enzyme variants (e.g., D41N) can trap substrates for structural analysis .

- Mutagenesis Studies : Replace key residues (e.g., ATP-binding sites) and measure kinetic parameters (, ) using stopped-flow spectrophotometry .

- Comparative Genomics : Align enzyme sequences across species to identify conserved domains critical for dTMP recognition .

Q. What experimental strategies are effective for studying dTMP's role in mitochondrial DNA replication?

- Methodological Answer :

- Subcellular Fractionation : Isolate mitochondria via differential centrifugation and quantify dTMP levels using LC-MS/MS .

- Metabolic Flux Analysis : Apply C-glucose tracing to track dTMP incorporation into mitochondrial DNA, coupled with CRISPR-based knockout of mitochondrial TS isoforms .

- Single-Cell Imaging : Use fluorescent dTMP analogs (e.g., EdU) with super-resolution microscopy to visualize replication dynamics in live cells .

Q. How can researchers design inhibitors targeting dTMP kinases in pathogens (e.g., Mycobacterium tuberculosis) without affecting human enzymes?

- Methodological Answer :

- Structure-Based Drug Design : Use bacterial TMPK crystal structures (e.g., TMPKmt) to identify selective binding pockets. For example, 3'-modified thymidine analogs show higher affinity for TMPKmt due to steric clashes in human TMPK .

- Enzyme Inhibition Assays : Screen compound libraries using fluorescence polarization assays with dTMP and ATP analogs (e.g., mant-ATP) to monitor competitive binding .

- Selectivity Profiling : Test inhibitors against human TMPK isoforms (e.g., DTYMK) to rule off-target effects via thermal shift assays .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported kinetic parameters for dTMP phosphorylation by thymidylate kinase?

- Methodological Answer :

- Standardized Assay Conditions : Control Mg and ATP concentrations, as deviations alter values .

- Cross-Validation : Compare data from radiometric assays (P-ATP incorporation) with coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase) .

- Meta-Analysis : Aggregate published values (e.g., BRENDA Database) and apply statistical models to identify outliers due to methodological variability .

Q. What methods are recommended for quantifying dTMP in complex biological matrices (e.g., serum, tissue)?

- Methodological Answer :

- Sample Preparation : Deproteinize using cold methanol/chloroform, followed by SPE cleanup with ion-exchange cartridges .

- Detection Techniques :

- HPLC-UV : Suitable for high-concentration samples (e.g., cell cultures) with a detection limit of ~1 μM .

- LC-MS/MS : Achieve sub-nM sensitivity using MRM transitions (e.g., m/z 323 → 81 for dTMP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。